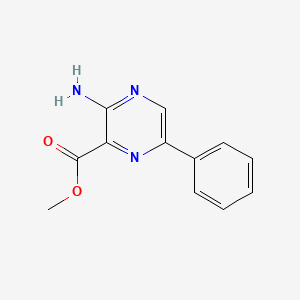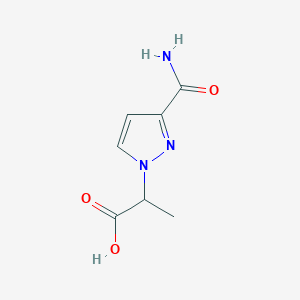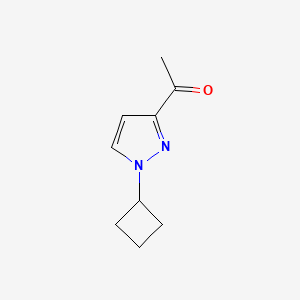
Methyl 3-amino-6-phenylpyrazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-amino-6-phenylpyrazine-2-carboxylate” is a chemical compound with the formula C12H11N3O2 . It is used for research purposes .
Synthesis Analysis
The synthesis of “this compound” involves several steps. First, palladium (II) acetate and 1,1’-bis (diphenylphosphino)-ferrocene are combined in dimethylformamide under nitrogen and heated to 50°C for 20 minutes . Then, the pyrazine, boronic acid, and triethylamine are added . The reaction is heated to 90°C for 12 hours and allowed to cool to room temperature . The DMF is removed by rotary evaporation . The crude reaction mixture is dissolved in chloroform and washed twice with 1N aq. HCl and then twice with saturated aq. NaHCO3 solution . The organic layer is dried over sodium sulfate, filtered, and concentrated . The material is purified by silica gel chromatography using 100% chloroform as eluent .Mécanisme D'action
The mechanism of action of Methyl 3-amino-6-phenylpyrazine-2-carboxylate is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and proteins that are involved in the development of various diseases. Additionally, this compound has been shown to have antioxidant properties, which may play a role in its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have anti-microbial properties and can inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 3-amino-6-phenylpyrazine-2-carboxylate in lab experiments is its potential therapeutic applications. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic at high doses and may cause adverse effects in animal models.
Orientations Futures
There are several future directions for the research of Methyl 3-amino-6-phenylpyrazine-2-carboxylate. One potential direction is the development of new drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, this compound may have potential applications in the development of new anti-inflammatory and anti-microbial agents. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Méthodes De Synthèse
Methyl 3-amino-6-phenylpyrazine-2-carboxylate can be synthesized using a variety of methods. One of the most common methods is the reaction of 3-aminopyrazine-2-carboxylic acid with methyl chloroformate and triethylamine. This reaction results in the formation of this compound.
Applications De Recherche Scientifique
Methyl 3-amino-6-phenylpyrazine-2-carboxylate has been extensively studied for its potential applications in pharmaceutical research. This compound has shown promising results in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, this compound has been used in the development of new anti-inflammatory and anti-microbial agents.
Propriétés
IUPAC Name |
methyl 3-amino-6-phenylpyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-17-12(16)10-11(13)14-7-9(15-10)8-5-3-2-4-6-8/h2-7H,1H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVQRVZLKXYWAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CN=C1N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-N-[(dimethylamino)(methyl)oxo-lambda6-sulfanylidene]benzamide](/img/structure/B2979665.png)

![N-[1-(4-methoxyphenyl)ethyl]-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2979668.png)
![methyl 2-[(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoylamino]benzoate](/img/structure/B2979669.png)
![4-({6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione](/img/no-structure.png)


![{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2979674.png)
![2-[(3-Chlorophenyl)methyl]-6-(2,4-dimethylphenyl)pyridazin-3-one](/img/structure/B2979678.png)
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2979680.png)
![4-[[2-[(4,5-Difluoro-2-methylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2979681.png)


